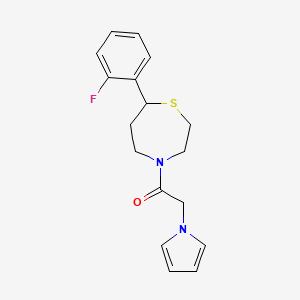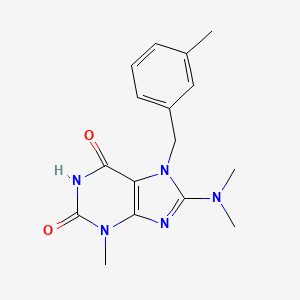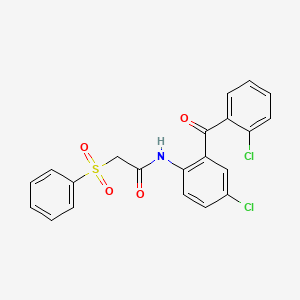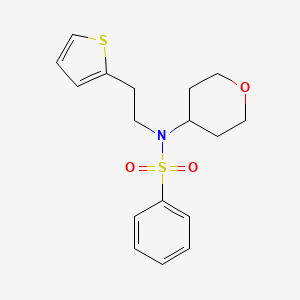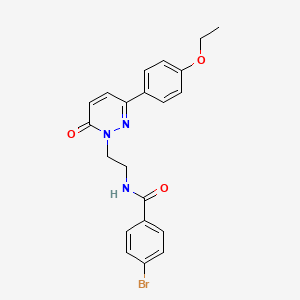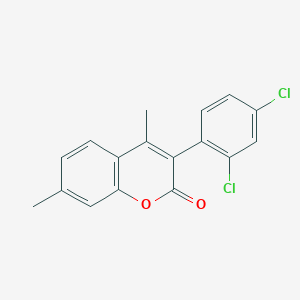
3-(2,4-Dichlorophenyl)-4,7-dimethylchromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Dichlorophenyl)-4,7-dimethylchromen-2-one is a useful research compound. Its molecular formula is C17H12Cl2O2 and its molecular weight is 319.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural and Molecular Insights
Studies on compounds closely related to "3-(2,4-Dichlorophenyl)-4,7-dimethylchromen-2-one" often focus on their structural properties and molecular interactions. For instance, Jasinski et al. (2007) examined the crystal structure of a related molecule, noting the significant angles between planes of dichlorophenyl groups and their interactions within the crystal lattice, which could imply potential applications in designing materials with specific crystallographic properties (Jasinski, R. Butcher, A. N. Mayekar, B. Narayana, & H. Yathirajan, 2007).
Synthetic Pathways and Chemical Reactivity
Research by Chalabi and Fadhil (2020) on synthesizing and characterizing derivatives of chromen compounds via photosynthesis provides insights into novel synthetic routes and the reactivity of these compounds under specific conditions. Such studies contribute to the broader understanding of chromen derivatives' chemical behavior, potentially opening up new applications in synthetic chemistry and material science (Nirozh A. Chalabi & Ghazwan F. Fadhil, 2020).
Potential for Pharmacological Applications
Although direct applications in drug development were excluded from this query, the structural analysis and understanding of related compounds' molecular interactions could inform the pharmacological potential of similar structures. The selective activation or binding of certain receptors by structurally related compounds, as explored by Croston et al. (2002), indicates the potential for designing new therapeutic agents with targeted actions (G. Croston et al., 2002).
Material Science Applications
The electronic and structural characteristics of related compounds, such as those studied by Domingo et al. (2000), could offer insights into designing semiconducting polymers with high spin multiplicity. Such materials are of interest for their applications in electronic devices, highlighting the potential of dichlorophenyl derivatives in advancing materials science (Domingo et al., 2000).
Propiedades
IUPAC Name |
3-(2,4-dichlorophenyl)-4,7-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2O2/c1-9-3-5-12-10(2)16(17(20)21-15(12)7-9)13-6-4-11(18)8-14(13)19/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUGHISBJWSRRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=C(C=C(C=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2639230.png)

acetate](/img/structure/B2639232.png)
![(2,4-dimethylphenyl)[4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2639234.png)
